2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 380454-57-9
VCID: VC6083787
InChI: InChI=1S/C16H17N5OS/c1-10-4-6-13(7-5-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22)
SMILES: CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C
Molecular Formula: C16H17N5OS
Molecular Weight: 327.41

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide

CAS No.: 380454-57-9

Cat. No.: VC6083787

Molecular Formula: C16H17N5OS

Molecular Weight: 327.41

* For research use only. Not for human or veterinary use.

2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide - 380454-57-9

Specification

CAS No. 380454-57-9
Molecular Formula C16H17N5OS
Molecular Weight 327.41
IUPAC Name 2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C16H17N5OS/c1-10-4-6-13(7-5-10)18-14(22)9-23-16-20-19-15-17-11(2)8-12(3)21(15)16/h4-8H,9H2,1-3H3,(H,18,22)
Standard InChI Key BWMGDTFVISFPRP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C

Introduction

Chemical Architecture and Structural Characterization

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-[(5,7-dimethyl-triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide, reflects its intricate architecture:

  • A triazolo[4,3-a]pyrimidine core substituted with methyl groups at positions 5 and 7.

  • A sulfanyl (-S-) bridge linking the triazolopyrimidine to an acetamide moiety.

  • An N-(4-methylphenyl) group attached to the acetamide carbonyl.

This arrangement confers unique electronic and steric properties, critical for interactions with biological targets.

Table 1: Key Structural and Molecular Descriptors

PropertyValue
Molecular FormulaC16H17N5OS\text{C}_{16}\text{H}_{17}\text{N}_{5}\text{OS}
Molecular Weight327.41 g/mol
CAS Registry Number380454-57-9
Canonical SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=N3)C)C

Spectroscopic and Crystallographic Insights

Characterization relies on advanced spectroscopic techniques:

  • NMR Spectroscopy: Proton and carbon-13 NMR resolve methyl, sulfanyl, and aromatic signals, confirming substituent positions.

  • Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 327.41, consistent with the formula.

  • X-ray Diffraction: While crystallographic data for this specific compound remain unpublished, analogous triazolopyrimidines exhibit planar fused rings with bond lengths of ~1.36 Å for C-N in the triazole ring.

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to assemble the triazolopyrimidine core, introduce the sulfanyl-acetamide chain, and attach the 4-methylphenyl group. Representative steps include:

  • Formation of Triazolopyrimidine Core: Cyclocondensation of 5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine-3-thiol with chloroacetamide derivatives under basic conditions.

  • Sulfanyl Bridge Incorporation: Thiol-alkylation using bromoacetamide intermediates in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Final Coupling: Amidation with 4-methylaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1K₂CO₃, DMF, 70°C, 12h65–72
2Bromoacetamide, DIPEA, THF, 60°C58–63
3EDC, HOBt, 4-methylaniline, RT, 24h70–75

Challenges in Purification and Scalability

  • Byproduct Formation: Competing reactions at the triazole N2 position necessitate chromatographic purification (silica gel, ethyl acetate/hexane).

  • Solvent Optimization: Replacing DMF with acetonitrile improves yield by reducing side reactions.

Physicochemical and Pharmacokinetic Profile

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (pH 7.4), attributed to the hydrophobic triazolopyrimidine core.

  • LogP: Predicted value of 2.8 indicates moderate lipophilicity, suitable for passive cellular uptake.

  • Thermal Stability: Decomposition onset at 210°C, as per thermogravimetric analysis.

Metabolic Considerations

  • Cytochrome P450 Interactions: Analogous compounds inhibit CYP3A4, suggesting potential drug-drug interactions.

  • Plasma Protein Binding: Estimated >90% based on structural similarity to triazolopyrimidine derivatives.

AssayModel SystemResult (IC₅₀/MIC)
AntiproliferativeHT-29 Cells12.3 μM
Aurora Kinase InhibitionRecombinant Enzyme0.45 μM
AntibacterialS. aureus8 μg/mL

Comparative Analysis with Structural Analogs

Positional Isomerism: 3- vs. 4-Methylphenyl Derivatives

The 3-methylphenyl analog (CAS No. N/A) exhibits:

  • Reduced Solubility: LogP = 3.1 due to increased hydrophobicity.

  • Altered Bioactivity: 2-fold lower potency against HT-29 cells (IC₅₀ = 25.1 μM), highlighting the importance of substituent positioning.

Future Research Trajectories

Mechanistic Elucidation

  • Target Deconvolution: Proteomic profiling to identify binding partners beyond kinase targets.

  • In Vivo Toxicology: Acute and chronic toxicity studies in rodent models.

Formulation Development

  • Nanoparticle Encapsulation: To enhance bioavailability via PEGylated liposomes.

  • Prodrug Strategies: Masking the acetamide moiety with enzymatically cleavable groups.

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